molecular formula C6H14Cl2N2 B13004858 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride

2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride

Cat. No.: B13004858
M. Wt: 185.09 g/mol
InChI Key: DAHICEWRLGRFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic amine that is often used in various chemical reactions and research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of 2-methyl-2,6-diazabicyclo[3.2.0]heptane with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or ethanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities.

    Continuous flow systems: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield various oxidized derivatives.

    Reduction: May yield simpler amines.

    Substitution: May yield substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or base in chemical reactions, facilitating various transformations. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,6-diazabicyclo[3.2.0]heptane
  • 6-Methyl-2,6-diazabicyclo[3.2.0]heptane

Uniqueness

2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is unique due to its bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

2-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-2-5-6(8)4-7-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

DAHICEWRLGRFAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1CN2.Cl.Cl

Origin of Product

United States

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